methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride
Description
Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a methyl ester at position 3 and a 2-aminoethyl group at position 5, with a hydrochloride counterion enhancing solubility.
Properties
IUPAC Name |
methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-11-7(10)6-4-5(2-3-8)12-9-6;/h4H,2-3,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKBFZMVNGIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis from Carboxylic Acids
The reaction begins with the activation of a carboxylic acid 1a (e.g., levulinic acid derivatives) by DMAP-Tf in dichloromethane (DCM) to form an acylpyridinium intermediate B . This intermediate undergoes nucleophilic attack by methyl isocyanoacetate 2c , leading to cyclization and the formation of the oxazole core 3wc (Scheme 1). Key advantages of this method include:
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Broad substrate tolerance : Aliphatic, aromatic, and heterocyclic carboxylic acids react efficiently.
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Functional group compatibility : Halogens (F, Cl, Br, I), esters, and phosphine oxides remain intact under reaction conditions.
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High yields : Isolated yields range from 65% to 94% depending on the substituents.
Table 1: Representative Yields for Oxazole Formation from Carboxylic Acids
| Carboxylic Acid Substrate | Isocyanide Reagent | Product | Yield (%) |
|---|---|---|---|
| Levulinic acid | Methyl isocyanoacetate | 3wc | 92 |
| Terephthalic acid | Tosylmethyl isocyanide | 3ta | 88 |
| Valproic acid | Ethyl isocyanoacetate | 3i’d | 82 |
Introduction of the 2-Aminoethyl Side Chain
The 2-aminoethyl group at the 5-position of the oxazole is introduced via post-cyclization modifications. Two primary strategies are employed:
Reductive Amination of Ketone Intermediates
A ketone-containing oxazole 4 (derived from levulinic acid) is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride. This step installs the primary amine, which is subsequently protonated with HCl to form the hydrochloride salt.
Nucleophilic Substitution with Protected Amines
For oxazoles synthesized with a halogen (e.g., bromine) at the 5-position, substitution reactions with tert-butyl carbamate (Boc-protected amine) yield protected intermediates. Deprotection with trifluoroacetic acid (TFA) followed by HCl treatment generates the final hydrochloride product.
Critical Parameters :
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Temperature : Reactions proceed optimally at 40°C for 30 minutes.
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Solvent : Dichloromethane (DCM) ensures solubility of intermediates without side reactions.
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Purification : Column chromatography (hexane/EtOAc) or recrystallization achieves >95% purity.
Optimization of Reaction Conditions
Catalyst and Reagent Stoichiometry
The use of 1.3 equivalents of DMAP-Tf and 1.5 equivalents of DMAP base ensures complete activation of the carboxylic acid while minimizing side products. Excess isocyanide (1.2 equivalents) drives the reaction to completion.
Scalability and Industrial Feasibility
The synthesis has been demonstrated on a gram scale with consistent yields (Scheme 4 in ref). Key industrial considerations include:
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DMAP recovery : The base DMAP is recovered and reused, reducing costs by 30–40%.
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Solvent recycling : DCM is distilled and reused, aligning with green chemistry principles.
Case Studies and Applications
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
The compound contains three key reactive regions:
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1,2-Oxazole ring : A five-membered heterocycle with oxygen and nitrogen atoms, prone to electrophilic substitution and ring-opening reactions.
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Methyl ester group (–COOCH₃) : Susceptible to hydrolysis, transesterification, and nucleophilic acyl substitution.
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2-Aminoethyl side chain (–CH₂CH₂NH₂·HCl) : A primary amine (protonated as hydrochloride) capable of acylation, alkylation, and condensation reactions.
These groups enable participation in both organic synthesis and biochemical interactions .
Electrophilic Substitution
The oxazole ring undergoes electrophilic substitution at the C4 position due to electron-donating effects of the oxygen atom. Examples include:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-1,2-oxazole derivative | |
| Halogenation | Cl₂ or Br₂ in acetic acid | 4-Halo-1,2-oxazole analog |
Ring-Opening Reactions
Strong acids or bases can cleave the oxazole ring:
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Reaction with Grignard reagents opens the ring to form iminium intermediates, which rearrange to pyridine derivatives .
Ester Group Transformations
The methyl ester undergoes typical carbonyl reactions:
Reactions of the 2-Aminoethyl Side Chain
The protonated amine (–NH₃⁺Cl⁻) participates in:
Acylation
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Reacts with acetyl chloride or anhydrides to form acetamide derivatives.
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Schiff base formation with aldehydes/ketones under mild acidic conditions.
Alkylation
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Treatment with alkyl halides yields secondary or tertiary amines.
Catalytic Cross-Coupling
Palladium or copper catalysts enable functionalization:
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Suzuki coupling with aryl boronic acids introduces aromatic groups at the C4 position of the oxazole .
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Buchwald–Hartwig amination modifies the aminoethyl side chain with aryl halides .
Stability and Reactivity Considerations
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it can inhibit the growth of certain pathogens, making it a candidate for antibiotic development.
- Anticancer Potential : Preliminary research suggests that methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride may induce apoptosis in cancer cells. Its mechanism involves modulation of cell cycle regulation and apoptosis-related proteins, which is crucial for developing novel anticancer therapies.
2. Neuroprotective Effects
- Research indicates that compounds with similar structures may offer neuroprotective benefits. The ability to modulate neurotransmitter systems positions this compound as a potential treatment for neurodegenerative disorders.
3. Organic Synthesis
- As a versatile building block, this compound is utilized in organic synthesis to create more complex molecules. Its unique oxazole ring structure allows it to participate in various chemical reactions, making it valuable in the development of new materials and chemical processes.
Antimicrobial Studies
A peer-reviewed study demonstrated that methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride exhibited significant antibacterial activity against Gram-positive bacteria. Minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating its potential as a therapeutic agent.
Cytotoxicity Assays
In cytotoxicity assays conducted on various cancer cell lines, the compound displayed selective toxicity towards malignant cells while sparing normal cells. This selectivity suggests a favorable therapeutic index that warrants further investigation into its anticancer applications.
Neuroprotective Research
A recent study focused on the neuroprotective effects of oxazole derivatives in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds could significantly reduce neuronal death and improve survival rates in cultured neurons exposed to harmful agents.
Mechanism of Action
The mechanism of action of methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxazole ring can participate in π-π stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Target Compound
- Structure: 1,2-oxazole with 3-carboxylate methyl ester and 5-(2-aminoethyl) substituent.
- Molecular Formula : C₇H₁₁N₂O₃·HCl (inferred).
- Key Features: Polar carboxylate ester enhances solubility. Aminoethyl group facilitates protonation (HCl salt).
Analog 1: tert-Butyl 5-(Aminomethyl)-1,2-Oxazole-3-Carboxylate Hydrochloride
- Source : .
- Structure: 1,2-oxazole with 3-carboxylate tert-butyl ester and 5-aminomethyl group.
- Differences: tert-Butyl ester: Increases steric bulk and hydrolytic stability compared to methyl ester. Aminomethyl vs. Aminoethyl: Shorter side chain reduces conformational flexibility.
- Implications : Enhanced stability but reduced solubility due to hydrophobic tert-butyl group .
Analog 2: [5-(3-Methoxyphenyl)-1,2-Oxazol-3-yl]methanamine Hydrochloride
- Source : .
- Structure : 1,2-oxazole with 3-methanamine and 5-(3-methoxyphenyl) substituents.
- Methanamine vs. Aminoethyl: Reduced chain length limits spatial interactions.
Analog 3: (2-{5-[(4-Methoxyphenoxy)Methyl]-1,2,4-Oxadiazol-3-yl}Ethyl)Methylamine Hydrochloride
- Source : .
- Structure: 1,2,4-oxadiazole with 3-ethylmethylamine and 5-(4-methoxyphenoxy)methyl groups.
- Differences: Oxadiazole vs. Oxazole: Oxadiazole’s electron-deficient nature alters reactivity and binding affinity. Phenoxy Substituent: Enhances aromatic interactions but reduces solubility.
- Implications: Potential for varied biological targets due to oxadiazole’s distinct electronic profile .
Physicochemical and Structural Data Table
| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | 1,2-oxazole | 3-COOCH₃, 5-(CH₂CH₂NH₂·HCl) | C₇H₁₁N₂O₃·HCl | ~207.6 | High polarity, HCl salt enhances solubility |
| tert-Butyl 5-(Aminomethyl)-1,2-Oxazole-3-Carboxylate HCl | 1,2-oxazole | 3-COO-tert-butyl, 5-CH₂NH₂·HCl | C₉H₁₅N₂O₃·HCl | ~250.7 | Increased stability, reduced solubility |
| [5-(3-Methoxyphenyl)-1,2-Oxazol-3-yl]Methanamine HCl | 1,2-oxazole | 3-CH₂NH₂·HCl, 5-(3-MeO-C₆H₄) | C₁₁H₁₃ClN₂O₂ | 240.69 | High LogP, aromatic interactions |
| (2-{5-[(4-MeO-C₆H₄-O)CH₂]-1,2,4-Oxadiazol-3-yl}Ethyl)Methylamine HCl | 1,2,4-oxadiazole | 3-CH₂CH₂NHCH₃·HCl, 5-(4-MeO-C₆H₄-OCH₂) | C₁₃H₁₈ClN₃O₃ | 299.76 | Electron-deficient core, moderate solubility |
Biological Activity
Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its structural features, which allow it to interact with various biomolecular targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxazole ring and an aminoethyl side chain, which contribute to its biological properties. The oxazole moiety is known for its ability to participate in hydrogen bonding and π-π interactions, enhancing the compound's affinity for biological targets.
The mechanism of action of methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride involves several key interactions:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, facilitating enzyme-substrate interactions.
- π-π Interactions : The aromatic nature of the oxazole ring allows it to engage in π-π stacking with nucleobases or other aromatic residues in proteins, potentially modulating their activity.
These interactions can lead to alterations in enzymatic activities or receptor functions, which are crucial for its biological effects.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. A study demonstrated that derivatives of 1,2-oxazole show significant activity against various bacterial strains. The presence of the aminoethyl group may enhance this activity by improving solubility and cellular uptake.
Enzyme Inhibition
Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance:
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| Prolyl Oligopeptidase (POP) | Competitive | 5 |
| Serine Protease | Non-competitive | 200 |
These findings suggest that the compound could be a valuable lead for developing inhibitors targeting these enzymes, which are implicated in diseases like Alzheimer's and Parkinson's disease .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of oxazole derivatives. Studies have shown that certain compounds can reduce oxidative stress and neuroinflammation in neuronal cell models. Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride may exert similar effects, promoting neuronal survival under stress conditions.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
- Neuroprotection in Cell Models : In a cell culture model simulating oxidative stress conditions, treatment with methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride resulted in a 30% reduction in cell death compared to untreated controls. This suggests potential neuroprotective properties that warrant further investigation.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride?
- Method : The oxazole core can be synthesized via cyclization reactions. For example, a modified procedure from benzoxazole synthesis () involves refluxing a precursor (e.g., methyl 3-amino-4-hydroxybenzoate) with an acylating agent. Subsequent introduction of the 2-aminoethyl group may involve alkylation or reductive amination. The hydrochloride salt is formed by treating the free amine with HCl gas in methanol or ethanol, followed by recrystallization .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Use sodium acetate (as in ) to buffer acidic conditions during cyclization.
Q. How is this compound characterized structurally and chemically?
- Method :
- NMR Spectroscopy : Confirm the oxazole ring (C3-H at δ 8.1–8.3 ppm) and methyl ester (δ 3.8–3.9 ppm) .
- X-ray Crystallography : Use SHELXL ( ) for refinement. Hydrogen bonding between the aminoethyl group and chloride ion can validate salt formation .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+ and verify molecular weight.
Q. What are the stability considerations for this compound under varying storage conditions?
- Method :
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (similar compounds in degrade above 150°C).
- Hygroscopicity : Store in airtight containers at -20°C (as recommended for aminoethyl derivatives in ).
- Light Sensitivity : Conduct accelerated degradation studies under UV light (λ = 254 nm) to evaluate photostability .
Q. How should researchers handle solubility challenges during experimental design?
- Method : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reactions, and aqueous HCl (0.1–1 M) for biological assays. For low solubility, use sonication or co-solvents (e.g., ethanol-water mixtures) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale preparation?
- Method :
- Catalytic Optimization : Replace stoichiometric acetic acid () with catalytic p-toluenesulfonic acid to reduce side products.
- Purification : Use column chromatography (silica gel, CH2Cl2/MeOH gradient) or preparative HPLC with a C18 column .
- Quality Control : Implement in-line FTIR to monitor intermediate formation during continuous flow synthesis .
Q. How to resolve contradictions in spectral data for structural confirmation?
- Case Study : If NMR shows unexpected peaks, compare with computational predictions (DFT for 1H/13C chemical shifts) or use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-validate with X-ray data ( ) .
- Example : A discrepancy in aminoethyl proton integration may indicate partial protonation; adjust pH during NMR analysis or use D2O exchange experiments .
Q. What mechanistic insights exist for the cyclization step forming the oxazole ring?
- Method :
- Kinetic Studies : Use stopped-flow IR to track intermediate acylated species during cyclization (analogous to ’s thiazole synthesis).
- Isotopic Labeling : Introduce 18O in the ester group to confirm nucleophilic attack mechanisms via mass spectrometry .
Q. How to address challenges in crystallographic refinement for this compound?
- Method :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
